N-[3-(4-Amino-2-fluorophenoxy)propyl]-N,N-dimethylamine
Overview
Description
N-[3-(4-Amino-2-fluorophenoxy)propyl]-N,N-dimethylamine is a chemical compound with the molecular formula C11H17FN2O and a molecular weight of 212.26 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a dimethylamine group attached to a phenoxypropyl chain. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Amino-2-fluorophenoxy)propyl]-N,N-dimethylamine typically involves the reaction of 4-amino-2-fluorophenol with 3-chloropropyl-N,N-dimethylamine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Amino-2-fluorophenoxy)propyl]-N,N-dimethylamine can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The fluorine atom can be replaced by hydrogen under reductive conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reductive conditions can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Hydrogenated derivatives with the fluorine atom replaced by hydrogen.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(4-Amino-2-fluorophenoxy)propyl]-N,N-dimethylamine is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and receptor binding.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(4-Amino-2-fluorophenoxy)propyl]-N,N-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The dimethylamine group can increase the compound’s solubility and facilitate its transport across biological membranes .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-Amino-4-fluorophenoxy)propyl]-N,N-dimethylamine
- N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine
- N-[3-(4-Amino-2-methylphenoxy)propyl]-N,N-dimethylamine
Uniqueness
N-[3-(4-Amino-2-fluorophenoxy)propyl]-N,N-dimethylamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable tool in scientific research .
Properties
IUPAC Name |
4-[3-(dimethylamino)propoxy]-3-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2O/c1-14(2)6-3-7-15-11-5-4-9(13)8-10(11)12/h4-5,8H,3,6-7,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMBJCIZFGGBDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=C(C=C(C=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649871 | |
Record name | 4-[3-(Dimethylamino)propoxy]-3-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221199-31-1 | |
Record name | 4-[3-(Dimethylamino)propoxy]-3-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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